molecular formula C12H15NO2S B026150 4-[3-(Methylsulfonyl)phenyl]-1,2,3,6-tetrahydropyridine CAS No. 346688-58-2

4-[3-(Methylsulfonyl)phenyl]-1,2,3,6-tetrahydropyridine

Cat. No. B026150
M. Wt: 237.32 g/mol
InChI Key: JTQJRJLDKOSNJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[3-(Methylsulfonyl)phenyl]-1,2,3,6-tetrahydropyridine” is a chemical compound with the molecular formula C15H21NO2S and a molecular weight of 279.40 . It is a derivative of 4-Phenylpiperidine and serves as a dopamine neurotransmission modulator .


Molecular Structure Analysis

The molecular structure of this compound includes a total of 41 bonds, including 20 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amine (aliphatic), and 1 sulfone .

Scientific Research Applications

  • Parkinson's Disease Research: The compound is extensively used in models for Parkinson's disease. It has been instrumental in investigating abnormalities in the nigrostriatal system, examining repair processes, and developing therapeutic approaches to prevent or ameliorate Parkinsonian syndrome (Kitt et al., 1986). Additionally, it is used to study the metabolic activation of dopamine in chemically induced Parkinson's disease research (Chacón et al., 1987).

  • Neurotoxicity Studies: Research has shown that 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine treatment in primates produces a behavioral model of idiopathic Parkinson's disease, with significant dopamine depletion in the striatum (Elsworth et al., 1989). This model has been crucial for understanding Parkinson's disease mechanisms and developing potential treatments.

  • Pharmacology: The 4-phenyl-1,2,3,6-tetrahydropyridine fragment has been found to improve the inhibitory potency of PARP-1 inhibitors, making some benzamide analogues highly potent PARP-1 inhibitors (Ishida et al., 2005). This discovery has implications for the development of new drugs targeting PARP-1, an enzyme involved in DNA repair and cell death.

  • Anticancer Research: 4-[3-(Methylsulfonyl)phenyl]-1,2,3,6-tetrahydropyridine has been indicated to have potential anticancer activities. This has been explored through the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents (Redda & Gangapuram, 2007).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(3-methylsulfonylphenyl)-1,2,3,6-tetrahydropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c1-16(14,15)12-4-2-3-11(9-12)10-5-7-13-8-6-10/h2-5,9,13H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQJRJLDKOSNJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625465
Record name 4-[3-(Methanesulfonyl)phenyl]-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(Methylsulfonyl)phenyl]-1,2,3,6-tetrahydropyridine

CAS RN

346688-58-2
Record name 4-[3-(Methanesulfonyl)phenyl]-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(Methylsulfonyl)phenyl]-1,2,3,6-tetrahydropyridine
Reactant of Route 2
Reactant of Route 2
4-[3-(Methylsulfonyl)phenyl]-1,2,3,6-tetrahydropyridine
Reactant of Route 3
4-[3-(Methylsulfonyl)phenyl]-1,2,3,6-tetrahydropyridine
Reactant of Route 4
4-[3-(Methylsulfonyl)phenyl]-1,2,3,6-tetrahydropyridine
Reactant of Route 5
4-[3-(Methylsulfonyl)phenyl]-1,2,3,6-tetrahydropyridine
Reactant of Route 6
4-[3-(Methylsulfonyl)phenyl]-1,2,3,6-tetrahydropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.